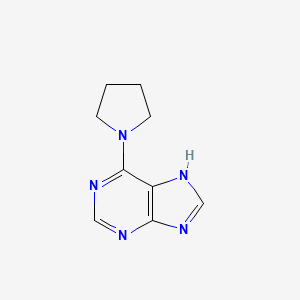

6-(pyrrolidin-1-yl)-9H-purine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-pyrrolidin-1-yl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-2-4-14(3-1)9-7-8(11-5-10-7)12-6-13-9/h5-6H,1-4H2,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSRNEOAVVBNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353874 | |

| Record name | 6-(pyrrolidin-1-yl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1928-89-8 | |

| Record name | NSC518429 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(pyrrolidin-1-yl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 6 Pyrrolidin 1 Yl 9h Purine and Its Analogs

Influence of the Pyrrolidine (B122466) Moiety and Other Cyclic Amine Substituents at the C6 Position on Bioactivity

The substituent at the C6 position of the purine (B94841) ring plays a critical role in the biological activity of these compounds. The pyrrolidine ring in 6-(pyrrolidin-1-yl)-9H-purine is a key feature, and its replacement with other cyclic amines significantly impacts the molecule's properties.

Studies have shown that varying the size of the cyclic amine at the C6 position can modulate the bioactivity. For instance, replacing the five-membered pyrrolidine ring with a six-membered piperidine (B6355638) ring can alter receptor binding and biological activity profiles. vulcanchem.com In the context of anticancer activity, novel C6-cyclo secondary amine substituted purine steroid-nucleoside analogues have been synthesized with various cyclic secondary amines, including pyrrolidines, piperidine, morpholine, and piperazines. nih.gov This suggests that the nature and size of the cyclic amine at C6 are crucial determinants of the compound's interaction with biological targets.

In a series of bis-pyrrolo[2,3-d]pyrimidines, which are structurally related to purines, the 4-pyrrolidine analogue exhibited a marked growth-inhibitory effect on HeLa cells, while the 4-piperidine analogue showed strong activity against CFPAC-1 cells. mdpi.com This highlights that even subtle changes in the cyclic amine substituent can lead to differential activity across various cell lines. Furthermore, SAR studies on purine derivatives have indicated that substituents at the C6-position, along with those at the C2-position and on the piperazine (B1678402) moiety, significantly influence cytotoxicity. tandfonline.com

The table below summarizes the effect of different cyclic amine substituents at the C6 position on the antiproliferative activity of purine analogs.

| Compound ID | C6-Substituent | Target Cell Line | Activity (IC50) | Reference |

| 1 | Pyrrolidine | HeLa | 6.4 µM | mdpi.com |

| 2 | Piperidine | PC-3 | 1.84 µM | tandfonline.com |

| 3 | Morpholine | PC-3 | >10 µM | nih.gov |

| 4 | N-methylpiperazine | PC-3 | 2.90 µM | tandfonline.com |

This table is interactive. You can sort and filter the data.

Impact of Substitutions and Functionalization at the Purine N9 Position

The N9 position of the purine ring is another critical site for modification, and substitutions at this position have a profound impact on the pharmacological properties of this compound analogs.

The introduction of alkyl chains and aromatic systems at the N9 position has been extensively explored to modulate the activity of purine derivatives. The length and nature of the N9-sidechain can significantly influence potency. For instance, in a series of Hsp90 inhibitors with a purine scaffold, analogs with short alkyl chains like ethyl, n-propyl, and n-butyl at the N9 position showed similar activities, while increasing the chain length to n-pentyl decreased activity. nih.gov This suggests an optimal length for the alkyl chain for interaction with the target protein.

The incorporation of aromatic systems at the N9 position has also been shown to be a viable strategy for enhancing bioactivity. The synthesis of N9 or N7 arylethanone-substituted 6-aminopurines has led to the discovery of inhibitors of EGF-R and VEGF-R. nih.gov Furthermore, purine derivatives bearing aryl groups at the N9 position have been designed as inhibitors of the HIV-1 Tat-TAR interaction, indicating that aromatic moieties at this position can facilitate specific interactions with biological targets. researchgate.net In some cases, the presence of benzene (B151609) rings at the N9 position, along with substitutions at C6 and C8, has been found to be important for selective antiparasitic activity. frontiersin.org

The stereochemistry of substituents at the N9 position can have a significant influence on the pharmacological profile of purine analogs. For N9-[3-fluoro-2-(phosphonomethoxy)propyl] (FPMP) derivatives of 2,6-diaminopurine, the (R)- and (S)-enantiomers exhibited different levels of antiretroviral activity. kuleuven.be For example, among propyl derivatives, only the (R)-enantiomer showed anti-HIV activity, highlighting the importance of stereochemistry for biological function. kuleuven.be

In another study on CDK inhibitors, the stereochemistry of a pyrrolidin-2-yl-methanol substituent at the C-2 position and a 3-iodobenzylamino group at the C-6 position of the purine ring was found to be crucial for optimal inhibitory activity. researchgate.net While this example is not directly at the N9 position, it underscores the general principle that the three-dimensional arrangement of substituents on the purine scaffold is a critical determinant of their pharmacological effects. The regioselective alkylation at the N9 position is often preferred in synthesis, as N9-substituted purines are typically the major products due to steric and electronic preferences.

Role of Alkyl Chains and Aromatic Systems on Activity

Effects of Substitutions at Other Purine Ring Positions (C2, C8)

Modifications at the C2 and C8 positions of the purine ring provide additional avenues for fine-tuning the biological activity and selectivity of this compound analogs.

SAR studies have revealed that introducing substituents at the C2 and C6 positions of the purine ring, along with the N4-position of a piperazine moiety, has a significant influence on cytotoxicity. tandfonline.com The introduction of an amino group at the C2 position, for example, can confer different biological properties. vulcanchem.com In a study of reversine-like molecules, which are 2,6-diamino-substituted purines, modifications at both the C2 and C6 positions were carried out to optimize biological activity and selectivity. mdpi.com Computational studies have also suggested that substitutions at the C2 and C8 positions of adenine (B156593) and purine affect their structural and π-electronic properties. researchgate.net

The C8 position has also been a target for modification. For instance, the synthesis of a family of 8-arylsulfonyl analogs has been explored to evaluate the influence of the aryl part on inhibitory function. researchgate.net In the context of antiparasitic agents, substitutions at the C8 and N9 positions of the purine ring with aromatic groups appear to be important for their specific effects. frontiersin.org

The table below illustrates the impact of substitutions at the C2 and C8 positions on the anticancer activity of purine analogs.

| Compound ID | C2-Substituent | C6-Substituent | C8-Substituent | Target Cell Line | Activity (IC50) | Reference |

| 5 | H | 6-chloro | H | HL-60 | >100 µM | imtm.cz |

| 6 | Amino | 6-(pyrrolidin-1-yl) | H | Varies | Varies | vulcanchem.com |

| 7 | H | 6-chloro | 8-bromo | HL-60 | 50 µM | imtm.cz |

| 8 | Amino | 6-(4-phenylpiperazin-1-yl) | H | HL-60 | 5.6 µM | imtm.cz |

This table is interactive. You can sort and filter the data.

Rational Design Principles for Modulating Selectivity and Potency in Purine Scaffolds

The rational design of purine-based inhibitors with high potency and selectivity is guided by several key principles derived from extensive SAR studies. A primary strategy involves designing molecules that can form specific hydrogen bonds and hydrophobic interactions within the target's active site. nih.gov

One successful approach has been to disguise nucleic acid bases to mimic natural substrates like dGTP and dATP. nih.gov This involves synthesizing bases with substituents that can interact with unique features of the active site of a target enzyme. For instance, the development of purine nucleotide analogues that act as highly selective and potent DNA polymerase inhibitors was based on principles established with pyrimidine (B1678525) derivatives. nih.gov

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models have also been instrumental in the rational design of selective kinase inhibitors. mdpi.com These models help in understanding the structural requirements for activity and can guide the synthesis of new molecules with improved potency. For example, 3D-QSAR models have been used to design novel purine derivatives as Bcr-Abl inhibitors, leading to compounds with higher potency than the existing drug imatinib. mdpi.com

Key design principles include:

Targeting Specific Interactions: The purine scaffold can be modified to make key interactions with specific residues in the target protein. For example, the C6-NH2 group of adenine makes a key interaction with Asp93 in Hsp90. nih.gov

Modulating Hydrophobicity: The introduction of hydrophobic moieties can enhance binding affinity. For instance, replacing the hydrophobic moiety of BIIB021, an Hsp90 inhibitor, with various five-membered ring structures was investigated to improve binding. mdpi.com

Controlling Regiochemistry: The substitution pattern on the purine ring is crucial. Dependent on the regio-substitution of the purine core, inhibition activity for different kinases like EGF-R and VEGF-R can be achieved. nih.gov

Isosteric Replacement: The purine core can be replaced by isosteric scaffolds like pyrrolo[2,3-d]pyrimidine to generate novel compounds with potentially improved properties. mdpi.com

Comparative SAR Analysis with Related Heterocyclic Scaffolds (e.g., Pyrido[2,3-d]pyrimidines, Pyrrolo[2,3-d]pyrimidines, Triazines)

The SAR of this compound and its analogs can be better understood by comparing it with related heterocyclic scaffolds.

Pyrido[2,3-d]pyrimidines: These are considered bioisosteres of purines and have been extensively studied as kinase inhibitors. nih.gov Like purines, substitutions at various positions of the pyrido[2,3-d]pyrimidine (B1209978) ring system significantly affect their anticancer activity. nih.gov For example, substituents at C-5 and C-7 influence anticancer activity, with bulky groups often enhancing potency.

Pyrrolo[2,3-d]pyrimidines: This scaffold is another important purine isostere. mdpi.com SAR studies have shown that pyrrolo[2,3-d]pyrimidines can have better anti-inflammatory activity than some of their fused triazolopyrimidine counterparts. rsc.org The introduction of a 4-methoxyphenyl (B3050149) group at the 7-position of pyrrolo[2,3-d]pyrimidines has been shown to enhance activity. rsc.org Comparative studies have demonstrated that both 9H-purine and 7H-pyrrolo[2,3-d]pyrimidine can serve as viable core structures for developing antiviral agents. mdpi.com

Triazines: 1,3,5-Triazines, particularly those linked to a piperazine ring, have shown interesting biological activities, including anti-schistosomal properties. wellcomeopenresearch.org SAR studies of diarylamino-1,3,5-triazine derivatives have shown that substitutions on the triazine ring can significantly impact their inhibitory potency. mdpi.com A comparative analysis of the inhibition of dihydrofolate reductase by various diamino-heterocycles, including triazines, has provided insights into the structural requirements for potent inhibition. nih.gov

This comparative analysis highlights that while the purine scaffold is a privileged structure in medicinal chemistry, related heterocyclic systems often share similar SAR principles, and insights gained from one scaffold can often be applied to the design of inhibitors based on another.

Molecular Mechanisms and Biological Activity of 6 Pyrrolidin 1 Yl 9h Purine Derivatives in Vitro Studies

Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines

Derivatives of 6-(pyrrolidin-1-yl)-9H-purine have shown significant antiproliferative effects against various cancer cell lines. rsc.orgvulcanchem.com The introduction of different substituents, such as piperidine (B6355638) and pyrrolidine (B122466), has been shown to enhance this anticancer activity. rsc.org For instance, certain 6-pyrrolidinylpurines have demonstrated potent inhibitory actions. rsc.org

A study on bis- and mono-purine derivatives highlighted that 6-piperidinyl and 6-pyrrolidinylpurines containing a 4,4'-bis(oxymethylene)biphenyl linker exhibited strong, albeit largely non-specific, inhibitory actions on the HeLa cell line. rsc.org Specifically, bis-purine derivatives with these linkers showed marked antiproliferative effects. nih.gov

The antiproliferative activity of this compound derivatives is often linked to their ability to induce cell cycle arrest. For example, a pyrrolidin-1-yl derivative, compound 20, was found to cause G2/M phase arrest in cancer cells. researchgate.net Similarly, another study revealed that N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives, such as compound PP17, also induced G2/M phase arrest in MCF-7 breast cancer cells. researchgate.net In contrast, other purine (B94841) derivatives have been shown to induce cell cycle arrest at the G1-phase with a suppression of the S-phase. researchgate.net

Induction of apoptosis is a key mechanism through which these compounds exert their anticancer effects. mdpi.com Several studies have demonstrated that this compound derivatives can trigger apoptosis, often through the mitochondrial pathway. nih.govresearchgate.net For instance, a pyrrolidin-1-yl derivative (compound 20) was shown to strongly induce apoptosis via the mitochondrial pathway. researchgate.net This involves the release of mitochondrial factors like cytochrome c, which in turn activates caspases and leads to programmed cell death. mdpi.com Furthermore, biochemical experiments have confirmed that compounds like PP17, a 9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine, significantly induce apoptosis in MCF-7 cells. researchgate.net

Cell Cycle Arrest Mechanisms

Receptor Modulation and Antagonism (e.g., Purinergic Receptors, Cannabinoid Receptor 1)

Derivatives of this compound have been investigated for their ability to interact with and modulate the function of various receptors, playing a crucial role in cellular signaling. acs.org

Notably, certain purine derivatives have been explored as allosteric modulators of the cannabinoid CB1 receptor. semanticscholar.org For instance, diphenyl purine derivatives have been identified as peripherally selective cannabinoid receptor 1 (CB1) antagonists. semanticscholar.orgresearchgate.net Selective antagonism of peripheral CB1 receptors is a therapeutic strategy for conditions like diabetes, metabolic syndrome, and liver diseases. nih.gov While some centrally acting CB1 antagonists have been withdrawn from clinical development due to psychiatric side effects, the development of peripherally restricted antagonists remains an active area of research. researchgate.netnih.gov Studies on functionalized 6-(piperidin-1-yl)-8,9-diphenyl purines have identified them as peripherally restricted inverse agonists of the CB1 receptor. nih.gov In vitro pharmacological profiling of compounds like CP-945,598, a potent and selective cannabinoid CB1 receptor antagonist, has demonstrated their high affinity and selectivity for this receptor. researchgate.net

Furthermore, the purinergic system, which includes adenosine (B11128) and ATP receptors, is a significant pharmacological target for immune-mediated inflammatory diseases. nih.gov Some purine derivatives have been designed to interact with these receptors. For example, a highly selective A3AR agonist, MRS5980, has been used to study the role of the A3 adenosine receptor in pulmonary inflammation. nih.gov The ability of these compounds to modulate purinergic signaling highlights their potential in treating inflammatory conditions.

Antimicrobial Activities

This compound derivatives have demonstrated a broad range of antimicrobial activities, including antibacterial, antifungal, and antituberculosis effects. rsc.org

Several studies have highlighted the antibacterial potential of this compound analogues. For instance, a series of 9-alkyl-6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purine derivatives were evaluated for their activity against various bacterial strains. rsc.org Compounds from this series showed potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 2–4 mg/mL, which is comparable to the antibiotic tetracycline. rsc.org

The mechanism of antibacterial action for some of these derivatives is thought to involve the inhibition of essential enzymes. For example, in silico studies have suggested that certain purine derivatives bind effectively to Mycobacterium tuberculosis enoyl reductase (InhA). wiley.com The antibacterial activity of chalcone (B49325) derivatives, which can be cyclized to form pyrazoline and pyrimidine (B1678525) derivatives, has been linked to the inhibition of glucosamine-6-phosphate synthase. nih.gov

Interactive Table: Antibacterial Activity of this compound Derivatives

| Compound Series | Bacterial Strains | MIC Range (mg/mL) | Reference |

|---|---|---|---|

| 9-alkyl-6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purines | S. aureus, B. subtilis, E. coli, P. aeruginosa | 2-64 | rsc.org |

The antifungal properties of this compound derivatives have also been a subject of investigation. The same series of 9-alkyl-6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purine derivatives that showed antibacterial activity also exhibited good antifungal activity. rsc.org When tested against Aspergillus flavus, Trichoderma harzianum, Penicillium chrysogenum, and Candida albicans, the most active compounds had MIC values ranging from 1 to 8 mg/mL, comparable to the standard antifungal agents nystatin (B1677061) and fluconazole. rsc.orgwiley.com

In silico docking studies have provided insights into the potential mechanism of action, suggesting that these compounds may bind to and inhibit Candida albicans dihydrofolate reductase. wiley.comnih.gov Furthermore, other purine derivatives, such as 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine, have shown excellent activity against C. albicans with a MIC of 3.12 µg/mL. researchgate.net

Interactive Table: Antifungal Activity of this compound Derivatives

| Compound Series | Fungal Strains | MIC Range (mg/mL) | Reference |

|---|---|---|---|

| 9-alkyl-6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purines | A. flavus, T. harzianum, P. chrysogenum, C. albicans | 1-64 | rsc.org |

Several purine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. A series of 9-alkyl-6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purine derivatives demonstrated notable antimycobacterial activity. rsc.org The most potent compounds in this series exhibited MIC values of 3.125 mg/mL, which is comparable to the standard antituberculosis drugs ciprofloxacin (B1669076) and pyrazinamide. rsc.org Another study on similar derivatives reported MIC values against the H37Rv strain of M. tuberculosis as low as 3.1–6.25 μg/mL. researchgate.net

The proposed mechanism for the antitubercular activity of these compounds involves the inhibition of key mycobacterial enzymes. In silico studies have shown a good binding profile of these derivatives against Mycobacterium tuberculosis enoyl reductase (InhA). wiley.comnih.gov

Interactive Table: Antituberculosis Activity of this compound Derivatives

| Compound Series | Mycobacterium tuberculosis Strain | MIC Range | Reference |

|---|---|---|---|

| 9-alkyl-6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purines | Not specified | 3.125-12.5 mg/mL | rsc.org |

| 6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purine Derivatives | H37Rv | Not specified | wiley.com |

Antifungal Properties

Antiviral Activities (e.g., Anti-HIV, Anti-HCV)

The antiviral potential of this compound derivatives has been explored against several viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).

A series of N2-(1-(substituted-aryl)piperidin-4-yl)-N6-mesityl-9H-purine-2,6-diamine derivatives were developed and showed promising anti-HIV activity. researchgate.net One compound, in particular, displayed anti-HIV-1 activity comparable to the established drug 3TC. researchgate.net Another unexpected finding from this study was that a different derivative exhibited significant potency against the influenza A/H1N1 virus. researchgate.net

In the context of HCV, pyrimidine derivatives have been a focus of research. While not directly this compound, related pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their ability to block HCV. google.com The mechanism may involve impeding the interaction of the virus with the CD81 receptor or direct binding to viral proteins. google.com Furthermore, fluorinated nucleoside analogues have demonstrated potent in vitro and in vivo activity against HCV. nih.gov

Antiparasitic Activities (e.g., Plasmodium falciparum, Trypanosoma cruzi)

Derivatives of this compound have shown promise as antiparasitic agents, particularly against the protozoan parasites responsible for malaria (Plasmodium falciparum) and Chagas disease (Trypanosoma cruzi). nih.gov

A screening of a library of 81 purine derivatives identified compounds with significant activity against P. falciparum. nih.gov The most potent compounds had IC50 values around 20 µM. nih.gov Another broad antiparasitic screening of compounds identified several purine derivatives with antiplasmodial activity, with some exhibiting IC50 values in the picomolar range against multiple strains of P. falciparum. verixiv.orgverixiv.org

Similarly, studies have identified purine derivatives with activity against T. cruzi. nih.gov The most effective compounds against the amastigote form of the parasite had IC50 values in the low micromolar range. nih.gov In silico docking studies suggest that these compounds may target the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) enzymes of both P. falciparum and T. cruzi. nih.gov More recent studies on pyrazole-benzimidazole hybrids have also shown potent activity against T. cruzi, with the proposed mechanism being the inhibition of the cruzain enzyme. nih.gov

Interactive Table: Antiparasitic Activity of this compound Derivatives

| Compound Series | Parasite | Activity (IC50) | Potential Target | Reference |

|---|---|---|---|---|

| Purine derivatives | P. falciparum | ~20 µM | HGPRT | nih.gov |

| Purine derivatives | T. cruzi (amastigotes) | 3.78 µM and 4.24 µM | HGPRT | nih.gov |

| Pyrazole-benzimidazole hybrids | T. cruzi (amastigotes) | 6.6 µM and 9.4 µM | Cruzain | nih.gov |

Anti-inflammatory Pathways and Cytokine Modulation

The purinergic signaling system, which includes purine compounds, their receptors, and metabolic enzymes, is a significant regulator of immune and inflammatory processes. nih.gov Purine derivatives, such as this compound and its analogues, have been investigated for their potential to modulate these pathways and exert anti-inflammatory effects. ontosight.ai The engagement of purinergic receptors can influence the release of various pro-inflammatory and anti-inflammatory mediators, highlighting the therapeutic potential of targeting this system to manage inflammatory conditions. nih.gov

In vitro studies have demonstrated that purine derivatives can exhibit significant anti-inflammatory efficacy through various mechanisms. researchgate.net One key pathway involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. researchgate.net Research on certain purine derivatives has shown inhibition of both COX-1 and COX-2 enzymes, with IC50 values indicating potent activity. researchgate.net

Furthermore, specific derivatives of this compound have been shown to directly modulate the production of inflammatory cytokines. A notable example is the analogue 6-[4-(6-nitroxyacetyl)piperazin-1-yl]-9H-purine (MK128), which was found to abolish interleukin-1β (IL-1β) production induced by ATP or hydrogen peroxide in human THP-1 macrophage cell cultures. researchgate.net This inhibitory effect on IL-1β, a key pro-inflammatory cytokine, was also observed in macrophages stimulated with lipopolysaccharide (LPS). researchgate.net The mechanism for this action is suggested to be linked to the release of nitric oxide (NO) by the compound, which may lead to the nitrosylation of inflammasome components and a reduction in caspase-1 production. researchgate.net Other purine analogues have also been shown to reduce ATP-induced IL-1β release in cell culture models. researchgate.net

| Derivative | Assay/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 6-[4-(6-nitroxyacetyl)piperazin-1-yl]-9H-purine (MK128) | ATP or H₂O₂-stimulated THP-1 Macrophages | Abolished IL-1β production. | researchgate.net |

| 6-[4-(6-nitroxyacetyl)piperazin-1-yl]-9H-purine (MK128) | LPS-stimulated Macrophages | Inhibited IL-1β production. | researchgate.net |

| General Purine Analogues | Cell Culture Models | Reduced ATP-induced Interleukin (IL)-1β release. | researchgate.net |

| General Purine Derivatives | In Vitro Enzyme Assay | Inhibited COX-1 and COX-2 enzymes. | researchgate.net |

Antioxidant Mechanisms and Free Radical Scavenging Properties

The antioxidant activity of this compound and its derivatives is a significant aspect of their biological profile. These compounds have demonstrated the ability to counteract oxidative stress, a condition implicated in numerous diseases, by inhibiting lipid peroxidation and scavenging free radicals. vulcanchem.com

In vitro studies have confirmed that this compound acts as an inhibitor of lipid peroxidation. This process, a chain reaction of oxidative degradation of lipids, leads to cell damage. By halting this cascade, the compound helps protect cellular integrity. The mechanism behind this protective effect involves the scavenging of free radicals and the prevention of the formation of reactive oxygen species (ROS).

Derivatives of this compound have also been synthesized and evaluated for their antioxidant potential, with some showing significant free radical scavenging activity. tandfonline.comtandfonline.com For instance, purine homo-N-nucleosides modified with coumarins, derived from a this compound scaffold, were tested in vitro and presented noteworthy scavenging capabilities. tandfonline.com Additionally, this compound has been shown to inhibit the lipoxygenase enzyme, which is involved in the production of ROS, further contributing to its antioxidant profile. The compound also demonstrates an ability to inhibit superoxide, a potent ROS.

| Compound/Derivative | Activity Type | Observed Effect | Reference |

|---|---|---|---|

| This compound | Antioxidant | Inhibition of lipid peroxidation. | vulcanchem.com |

| This compound | Free Radical Scavenging | Prevention of reactive oxygen species (ROS) formation. | vulcanchem.com |

| This compound | Enzyme Inhibition | Inhibits the lipoxygenase enzyme. | |

| This compound | Superoxide Scavenging | Inhibits superoxide. | |

| Purine homo-N-nucleoside derivatives of this compound | Free Radical Scavenging | Significant scavenging activity. | tandfonline.com |

Computational and Theoretical Approaches in the Study of 6 Pyrrolidin 1 Yl 9h Purine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Tautomerism

Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to investigate the electronic structure, reactivity, and tautomeric preferences of purine (B94841) analogs. researchgate.netnih.govacs.org These calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

For instance, DFT calculations have been used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of purine derivatives. nih.govacs.orgheteroletters.org The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. Studies on related 6-substituted purines have shown that the nature of the substituent at the C6 position significantly influences these energy levels. nih.govacs.org For example, electron-donating groups, such as the pyrrolidinyl group, are expected to raise the HOMO energy level, making the compound more susceptible to electrophilic attack.

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key aspect of purine chemistry. DFT calculations are instrumental in predicting the relative stabilities of different tautomers. researchgate.net For 6-(pyrrolidin-1-yl)-9H-purine, the N7 and N9 protons of the imidazole (B134444) ring can potentially interchange. Computational studies on similar purine systems help in determining the predominant tautomeric form in different environments, which is vital for understanding its recognition by biological receptors. researchgate.net The comparison between calculated and experimental data, such as NMR chemical shifts, can provide information about the tautomeric and conformational equilibria of these compounds. researchgate.net

Table 1: Predicted Physicochemical Properties of this compound and Related Derivatives

| Property | This compound | Notes |

| Molecular Weight | 189.22 g/mol | vulcanchem.combiosynth.com |

| Molecular Formula | C9H11N5 | biosynth.comuni.lu |

| XlogP (predicted) | 1.2 | uni.lu |

| Hydrogen Bond Acceptors | 4 | wiley.com |

This table is interactive. Click on the headers to sort the data.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is extensively used to screen potential drug candidates and to understand their mechanism of action at a molecular level.

In the context of this compound and its analogs, molecular docking simulations have been performed to predict their binding affinity and mode of interaction with various protein targets, such as kinases and other enzymes. For example, studies on similar purine derivatives have utilized docking to investigate their potential as kinase inhibitors. heteroletters.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the purine scaffold and the amino acid residues in the active site of the protein.

For instance, docking studies on 6-substituted purine analogs have identified crucial hydrogen bonding interactions with the hinge region of kinases. nih.gov The pyrrolidine (B122466) moiety at the C6 position can also contribute to the binding affinity through hydrophobic interactions within the binding pocket.

3D-Quantitative Structure-Activity Relationship (3D-QSAR) Modeling for Activity Prediction

3D-Quantitative Structure-Activity Relationship (3D-QSAR) models are computational tools that correlate the biological activity of a series of compounds with their three-dimensional properties. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

For purine derivatives, 3D-QSAR studies have been conducted to build models that can predict their anticancer or other biological activities. orcid.org These models typically use molecular fields, such as steric and electrostatic fields, to represent the 3D properties of the molecules. By analyzing the 3D-QSAR models, researchers can identify the structural features that are important for activity. For example, a model might indicate that a bulky substituent at a particular position on the purine ring is beneficial for activity, while a polar group at another position is detrimental. This information can then be used to design new derivatives with improved biological profiles.

Pharmacophore Modeling and Elucidation for Drug Design

Pharmacophore modeling is a powerful technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. mdpi.com These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For purine derivatives, pharmacophore models have been developed to guide the design of new compounds with specific biological activities, such as kinase inhibition or anticancer effects. heteroletters.orgmdpi.com A pharmacophore model for a series of 2,6,9-trisubstituted purines, for instance, could highlight the importance of a hydrogen bond acceptor at the N1 position, a hydrophobic group at the C6 position, and an aromatic ring interacting with a specific region of the target protein. mdpi.com These models serve as a template for designing new molecules that fit the pharmacophoric requirements and are therefore more likely to be active.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. These simulations can be used to study the conformational flexibility of this compound and to assess the stability of its complex with a biological target.

MD simulations of a ligand-protein complex can reveal how the ligand and protein adapt to each other upon binding. They can also be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scoring functions used in molecular docking. Studies on related compounds have utilized MD simulations to predict binding affinity and analyze the stability of interactions with active sites. vulcanchem.com For instance, an MD simulation could show that the pyrrolidine ring of this compound adopts a specific conformation within the binding pocket to maximize favorable interactions. The simulation could also identify key water molecules that mediate the interaction between the ligand and the protein.

In Silico Screening and Virtual Ligand Design

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This method is a cost-effective way to prioritize compounds for experimental testing.

Virtual screening campaigns have been employed to discover novel purine-based inhibitors for various targets. acs.org These campaigns often start with a large database of compounds that are filtered based on their physicochemical properties and then docked into the active site of the target protein. The top-scoring compounds are then selected for further investigation.

Virtual ligand design involves the de novo design of novel molecules that are predicted to have high affinity and selectivity for a particular target. This can be achieved by using computational algorithms that build molecules fragment by fragment within the active site of the protein, optimizing the interactions at each step. This approach has the potential to generate novel purine derivatives with improved pharmacological properties.

Emerging Research Directions and Future Perspectives for 6 Pyrrolidin 1 Yl 9h Purine

Development of Novel and Green Synthetic Methodologies for Derivatives

The synthesis of purine (B94841) derivatives is continuously evolving, with a focus on efficiency, diversity, and sustainability. Traditional methods are being supplemented or replaced by modern techniques that offer improved yields and milder reaction conditions. One emerging area is the use of microwave-assisted synthesis, which has been successfully employed to create 6-pyrrolidinyl-substituted purine intermediates. nih.gov This method often reduces reaction times and can lead to cleaner products compared to conventional heating.

Solid-phase synthesis represents another significant advancement, enabling the creation of large libraries of diverse purine derivatives for high-throughput screening. researchgate.net This technique simplifies purification and allows for the systematic modification of the purine core. Furthermore, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is being used to attach complex moieties like triazoles to the purine scaffold, offering a highly reliable and regioselective method for creating novel analogues. acs.orgcore.ac.uk Researchers have also developed multi-step pathways starting from commercially available materials like 2,6-dichloropurine (B15474) to generate structurally complex derivatives, such as push-pull purines and 2,6,9-trisubstituted analogs. nih.govacs.orgcore.ac.uk These advanced methodologies are crucial for exploring the structure-activity relationships (SAR) of the 6-(pyrrolidin-1-yl)-9H-purine scaffold by allowing for precise modifications at various positions on the purine ring. nih.gov

Exploration of New Biological Targets and Signaling Pathways

While the antioxidant properties of this compound, such as the inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS), are well-documented, current research is aimed at uncovering new biological targets. vulcanchem.combiosynth.com The purinergic system, a complex network of receptors (P1 and P2), enzymes, and transporters, presents a rich field for investigation, with purine-like molecules showing therapeutic potential in various immune-mediated inflammatory diseases. nih.gov

Kinases have emerged as a particularly promising class of targets for purine derivatives due to the structural similarity of the purine core to ATP. evitachem.com Research into related purine-based molecules has demonstrated inhibitory activity against specific kinases, including:

Nek2: A mitotic kinase involved in cell cycle regulation. oncotarget.com

Janus Kinases (JAKs): Key mediators in cytokine signaling pathways implicated in autoimmune disorders and cancer. mdpi.com

CDK2: A cyclin-dependent kinase also involved in cell cycle control. oncotarget.com

Beyond kinases, functionalized analogues of this compound are being investigated for their interaction with other targets. Studies have pointed to potential modulation of peripheral type 1 cannabinoid receptors and inhibition of enzymes like thrombin. vulcanchem.combiosynth.com Furthermore, purine analogues bearing nitrate (B79036) ester groups have been shown to modulate inflammatory responses, for instance by reducing ATP-induced interleukin-1β (IL-1β) release in cellular models, suggesting a role in cardioprotective signaling pathways. researchgate.net

Rational Design of Multi-Targeting Agents and Hybrid Molecules

A significant trend in modern drug discovery is the shift from a "one molecule, one target" approach to the rational design of single chemical entities that can modulate multiple biological targets simultaneously. unitn.it This strategy of molecular hybridization aims to improve therapeutic efficacy, reduce the likelihood of drug resistance, and potentially offer more favorable pharmacokinetic profiles. unitn.it The this compound scaffold is an ideal starting point for creating such multi-target agents.

Several innovative strategies are being explored:

Bis-purine Derivatives: These molecules consist of two purine units connected by a linker. They are designed to potentially span multiple binding sites on a single target or interact with different proteins in a signaling cascade. mdpi.comnih.gov

Purine Hybrids: The purine core is combined with other pharmacologically active motifs. Recent reviews highlight the synthesis of hybrids incorporating chalcones, thiazoles, piperazine (B1678402), and triazoles to create potent anticancer agents. nih.govresearchgate.net

Organometallic Hybrids: An example is the conjugation of purine derivatives with ferrocene. This approach seeks to combine the biological activity of the purine with the unique redox properties of the organometallic fragment, which can generate reactive oxygen species and induce cell damage in cancer cells. nih.gov

These hybrid molecules are designed to address complex diseases like cancer by simultaneously inhibiting multiple pathways involved in tumor growth and survival. unitn.it

| Hybrid Strategy | Incorporated Moiety/Structure | Intended Therapeutic Area | Reference(s) |

| Bis-Purines | Second Purine Scaffold | Anticancer | mdpi.com, nih.gov |

| Purine-Heterocycle Hybrids | Chalcone (B49325), Thiazole, Triazole | Anticancer | nih.gov, researchgate.net |

| Organometallic Hybrids | Ferrocene | Anticancer | nih.gov |

Integration of Advanced Computational Methods in Lead Optimization

Computational chemistry has become an indispensable tool in the drug discovery pipeline, significantly accelerating the process of lead optimization. computabio.com For derivatives of this compound, these methods are used to predict how structural modifications will affect binding affinity, selectivity, and pharmacokinetic properties before committing to costly and time-consuming synthesis.

Key computational techniques employed include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. It was used, for example, in an in silico study to suggest that purine derivatives could bind to the hypoxanthine (B114508) guanine (B1146940) phosphoribosyltransferase enzymes of parasites, identifying them as potential targets. mdpi.com Docking calculations are also used to select the most promising hybrid molecules for synthesis. unitn.it

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity. Both ligand-based and structure-based pharmacophore models are used to screen virtual libraries for novel compounds that fit the required profile, as demonstrated in the search for Janus kinase inhibitors. mdpi.com

Virtual Screening: Large databases of chemical compounds are computationally screened against a biological target to identify potential hits. mdpi.com

ADME/Tox Prediction: Algorithms are used to predict the absorption, distribution, metabolism, excretion, and toxicity of a compound, helping to prioritize candidates with more drug-like properties.

These in silico approaches enable a more rational, hypothesis-driven approach to drug design, reducing the number of compounds that need to be synthesized and tested experimentally. computabio.com

Preclinical Evaluation of Mechanism-Based Therapeutic Concepts

The translation of promising in vitro findings into viable therapeutic concepts requires rigorous preclinical evaluation. For this compound and its derivatives, this involves a range of studies designed to validate their mechanism of action and assess their potential efficacy and safety in biological systems.

Based on the known and emerging targets of this compound class, preclinical evaluations are focused on several disease areas:

Oncology: Derivatives are tested for their cytotoxic effects against various cancer cell lines, such as colorectal adenocarcinoma (SW620). nih.gov Bis-purine derivatives have shown growth-inhibitory effects on pancreatic adenocarcinoma cells. nih.gov

Cardiovascular Disease: The compound's antioxidant properties suggest potential applications in protecting against oxidative stress-related cardiac damage. vulcanchem.com Preclinical animal models of myocardial infarction have been used to evaluate the cardioprotective effects of related purine analogues. researchgate.net

Inflammatory and Autoimmune Diseases: Given the role of purinergic signaling and kinases in immunity, derivatives are evaluated in preclinical models of diseases like multiple sclerosis. nih.govmdpi.com Cellular assays using macrophages are also employed to study their effects on inflammatory pathways. researchgate.net

A crucial component of preclinical evaluation is the assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Studies include measuring a compound's solubility, cell permeability, and metabolic stability in systems like human liver microsomes to ensure it has the potential to become an effective drug. nih.gov

| Preclinical Model/Assay | Therapeutic Area | Finding/Purpose | Reference(s) |

| SW620 Cancer Cell Line | Oncology | Evaluation of cytotoxic effects of purine-ferrocene hybrids. | nih.gov |

| CFPAC-1 Pancreatic Cancer Cells | Oncology | Evaluation of antiproliferative activity of bis-purine derivatives. | nih.gov |

| Animal Infarction Model | Cardiovascular Disease | Assessment of cardioprotective effects of purine analogues. | researchgate.net |

| Human THP-1 Macrophages | Inflammation | Investigation of effects on inflammatory cytokine release. | researchgate.net |

| Human Liver Microsomes | Drug Metabolism | Measurement of metabolic stability (ADME properties). | nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(pyrrolidin-1-yl)-9H-purine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the C6 position of 6-chloro-9H-purine using pyrrolidine. Key steps include:

- Dissolving 6-chloro-9H-purine in a polar aprotic solvent (e.g., DMF or DMSO) with excess pyrrolidine.

- Heating under reflux (80–100°C) for 12–24 hours.

- Monitoring reaction progress via TLC or HPLC.

- Purification via column chromatography (e.g., using EtOAc/hexane gradients) or recrystallization.

- Yield optimization requires adjusting stoichiometry (1:3 molar ratio of purine to pyrrolidine) and catalyst use (e.g., K₂CO₃ for deprotonation) .

Q. What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution at C6 by observing downfield shifts for purine protons (e.g., H8 at δ 8.2–8.5 ppm) and pyrrolidine protons (δ 1.8–3.5 ppm). Compare to reference spectra of unmodified purines .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 260 nm) to assess purity (>95%). Adjust mobile phase (e.g., acetonitrile/water + 0.1% TFA) to resolve byproducts .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns aligned with pyrrolidine substitution .

Q. How do solvent polarity and temperature influence the stability of this compound during storage?

- Methodological Answer :

- Store in anhydrous conditions (e.g., sealed vials with desiccants) to prevent hydrolysis.

- Stability testing via accelerated degradation studies:

- Dissolve in DMSO or ethanol (1 mg/mL) and monitor decomposition at 4°C, 25°C, and 40°C over 30 days using HPLC.

- Degradation products (e.g., free purine or oxidized pyrrolidine) indicate susceptibility to thermal or oxidative stress .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the biological activity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity of the pyrrolidine group .

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Analyze binding affinity (ΔG) and key residues (e.g., hydrogen bonds with purine N7/N9) .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of pyrrolidine-substituted purines?

- Methodological Answer :

- Systematic Variant Synthesis : Prepare analogs with varying substituents (e.g., 4-acetylpiperazine vs. trifluoroacetyl groups) to isolate electronic/steric effects .

- Statistical Analysis : Apply multivariate regression to correlate physicochemical properties (logP, polar surface area) with bioactivity. Address outliers via residual analysis .

- Orthogonal Assays : Validate results using both enzymatic (e.g., kinase inhibition) and cellular (e.g., proliferation) assays to rule out assay-specific artifacts .

Q. How can regioselective functionalization of this compound be achieved without disrupting the pyrrolidine moiety?

- Methodological Answer :

- Protection/Deprotection : Use temporary protecting groups (e.g., Boc for amines) during C2 or C8 modifications.

- Metal-Catalyzed Cross-Coupling : Employ Suzuki-Miyaura reactions at C2/C8 with aryl boronic acids. Ensure Pd(PPh₃)₄ catalyst compatibility with pyrrolidine stability .

- Electrophilic Substitution : Direct bromination at C8 using NBS in DMF, followed by Sonogashira coupling for alkyne introduction .

Q. What experimental designs are optimal for studying the metabolic fate of this compound in vitro?

- Methodological Answer :

- Microsomal Incubations : Incubate compound (10 µM) with liver microsomes (human/rat) and NADPH cofactor at 37°C. Terminate reactions at 0, 15, 30, and 60 minutes.

- Metabolite Identification : Use UPLC-QTOF-MS with MetaboLynx software to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation). Compare fragmentation patterns to synthetic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.